

# Spectroscopic data for 1,5-Dibromopentane (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1,5-Dibromopentane

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## Spectroscopic Data for 1,5-Dibromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,5-Dibromopentane** (CAS No. 111-24-0), a valuable building block in organic synthesis. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. This information is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

## Mass Spectrometry

The mass spectrum of **1,5-dibromopentane** provides critical information regarding its molecular weight and fragmentation pattern under electron ionization.

Table 1: Mass Spectrometry Data for **1,5-Dibromopentane**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
228/230/232	Low	[C <sub>5</sub> H <sub>10</sub> Br <sub>2</sub> ] <sup>+</sup> • (Molecular Ion)
149/151	Moderate	[C <sub>5</sub> H <sub>10</sub> Br] <sup>+</sup>
69	100	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

The presence of two bromine atoms (isotopes <sup>79</sup>Br and <sup>81</sup>Br in a nearly 1:1 ratio) results in a characteristic isotopic pattern for bromine-containing fragments, notably the molecular ion peak. The base peak at m/z 69 corresponds to the loss of both bromine atoms and a hydrogen atom, forming a stable cyclopentyl cation. The fragment at m/z 149/151 arises from the loss of one bromine radical.[\[1\]](#)

## Infrared (IR) Spectroscopy

The infrared spectrum of **1,5-dibromopentane** is characterized by absorptions corresponding to the vibrations of its alkyl chain and carbon-bromine bonds.

Table 2: Infrared Spectroscopy Data for **1,5-Dibromopentane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
2940-2960	Strong	C-H Stretch (Alkyl)
2850-2870	Strong	C-H Stretch (Alkyl)
1440-1465	Medium	C-H Bend (Methylene)
1250-1260	Medium	CH <sub>2</sub> Wag
640-650	Strong	C-Br Stretch
550-560	Strong	C-Br Stretch

The strong absorptions in the 2850-2960 cm<sup>-1</sup> region are indicative of the C-H stretching vibrations of the pentyl backbone. The prominent peaks in the lower wavenumber region,

particularly around  $640\text{-}650\text{ cm}^{-1}$  and  $550\text{-}560\text{ cm}^{-1}$ , are characteristic of the C-Br stretching vibrations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1,5-dibromopentane**. Due to the molecule's symmetry, the spectrum is relatively simple.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **1,5-dibromopentane** shows three distinct signals corresponding to the three chemically non-equivalent sets of protons.

Table 3:  $^1\text{H}$  NMR Data for **1,5-Dibromopentane**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.40	Triplet	4H	Br-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~1.90	Quintet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Br
~1.55	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

The downfield triplet at approximately 3.40 ppm is assigned to the methylene protons directly attached to the electronegative bromine atoms. The signals for the other methylene groups appear further upfield.

### $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **1,5-dibromopentane** displays three signals, consistent with the molecular symmetry.

Table 4:  $^{13}\text{C}$  NMR Data for **1,5-Dibromopentane**

Chemical Shift ( $\delta$ , ppm)	Assignment
~33.5	CH <sub>2</sub> -Br
~32.5	CH <sub>2</sub> -CH <sub>2</sub> -Br
~25.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

The carbon atoms directly bonded to bromine are the most deshielded and appear at the lowest field (~33.5 ppm). The central carbon atom is the most shielded and has the lowest chemical shift.[2][3]

## Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques for liquid samples.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1,5-dibromopentane** is prepared by dissolving a small amount of the neat liquid (typically 5-25 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) within a 5 mm NMR tube.[4][5] The spectrum is then acquired on an NMR spectrometer, with the residual solvent peak often used for chemical shift referencing. For quantitative analysis, an internal standard of known concentration may be added.[6][7]

## Infrared (IR) Spectroscopy

For a neat liquid sample like **1,5-dibromopentane**, the simplest method involves placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8] The plates are then mounted in the spectrometer's sample holder for analysis. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly onto the ATR crystal.[9][10][11] A background spectrum of the clean, empty cell or ATR crystal is typically run first and subtracted from the sample spectrum.

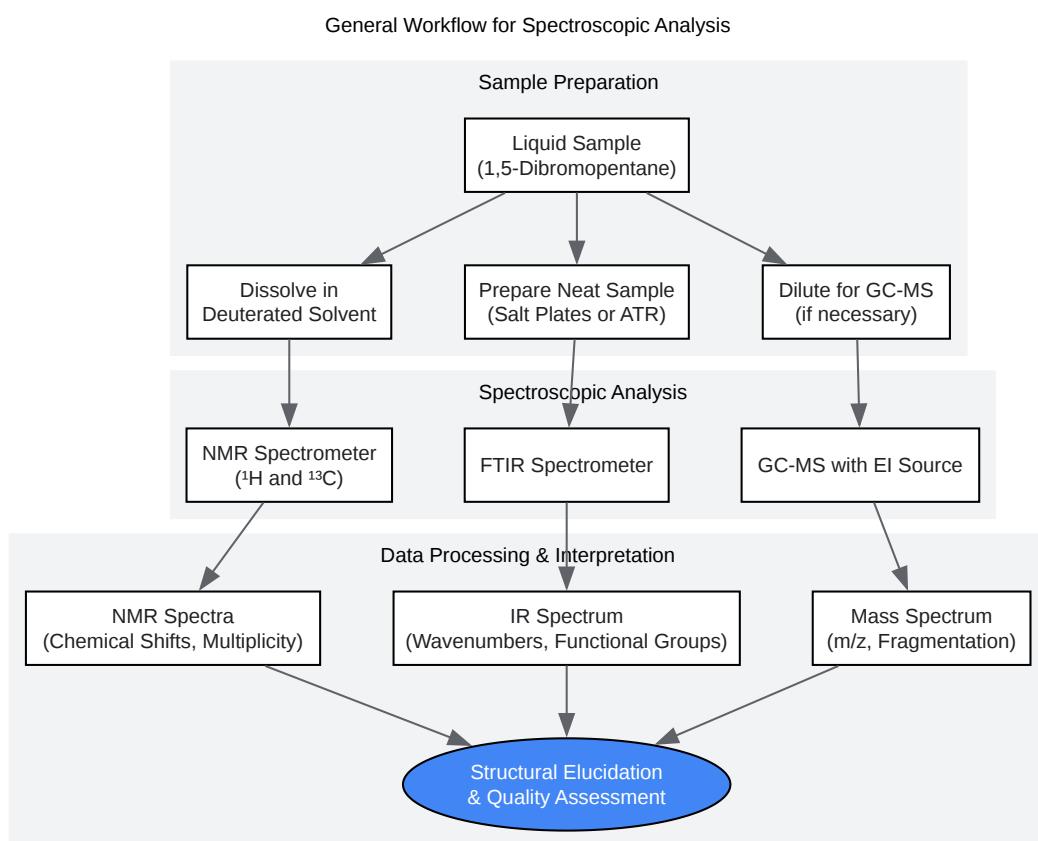
## Mass Spectrometry

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[12] The liquid sample is injected

into the GC, where it is vaporized and separated from any impurities. The molecules then enter the ion source, where they are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14] The resulting ions are then separated by their mass-to-charge ratio.

## Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **1,5-dibromopentane**.



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### General Workflow for Spectroscopic Analysis of **1,5-Dibromopentane**.

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